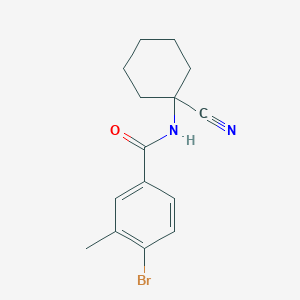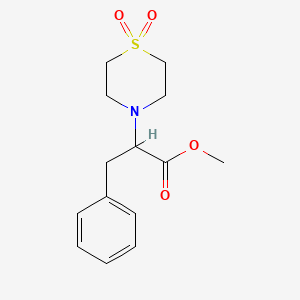
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenylcyclohexylamine class of drugs, which are known to have a variety of effects on the central nervous system.
科学研究应用
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a variety of effects on the central nervous system. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide a potentially useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
作用机制
The mechanism of action of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of dopamine levels in the brain. Specifically, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is thought to inhibit the reuptake of dopamine by the dopamine transporter, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels may be responsible for the various physiological and biochemical effects of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide.
Biochemical and Physiological Effects:
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to increase locomotor activity in rats, suggesting a stimulant-like effect. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in rats. These effects are thought to be mediated by the modulation of dopamine levels in the brain.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments is its specificity for the dopamine transporter. This makes it a potentially useful tool for studying the role of dopamine in various neurological disorders. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has been shown to have a long half-life, which may make it more suitable for certain types of experiments. However, there are also some limitations to using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments. For example, the synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise. Additionally, the effects of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide on the central nervous system are not fully understood, and there may be potential side effects that are not yet known.
未来方向
There are many potential future directions for research on 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide. One area of research that is particularly promising is the use of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in the treatment of neurological disorders. For example, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide may be useful in the treatment of Parkinson's disease, where dopamine levels are known to be disrupted. Additionally, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide may be useful in the treatment of addiction, where dopamine plays a key role in the reward pathway. Other potential future directions for research on 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide include the development of more efficient synthesis methods and the investigation of potential side effects and safety concerns.
In conclusion, 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, or 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide, is a chemical compound that has been extensively studied for its potential use in scientific research. 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has a variety of effects on the central nervous system, and may be a useful tool for studying the role of dopamine in various neurological disorders. While there are some limitations to using 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide in lab experiments, there are also many potential future directions for research on this compound.
合成方法
The synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with 1-cyanocyclohexylamine in the presence of a catalyst. The resulting compound is then purified using various techniques, such as recrystallization or chromatography. The synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is a complex process that requires specialized equipment and expertise.
属性
IUPAC Name |
4-bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-9-12(5-6-13(11)16)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEPPYHYSAIEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CCCCC2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2392127.png)



![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![N-[(2,4-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2392135.png)
![4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2392136.png)


![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2392143.png)